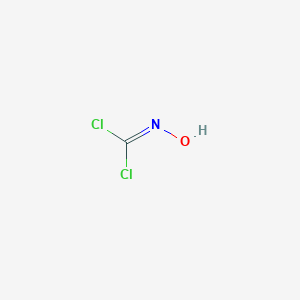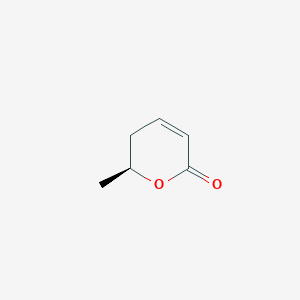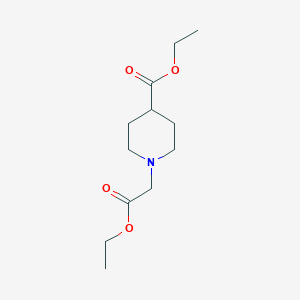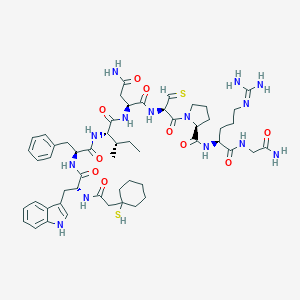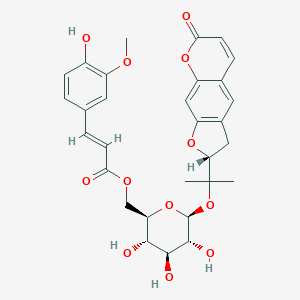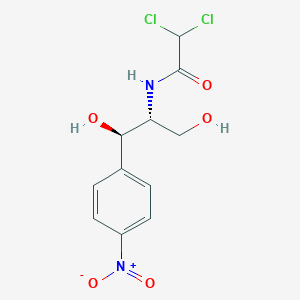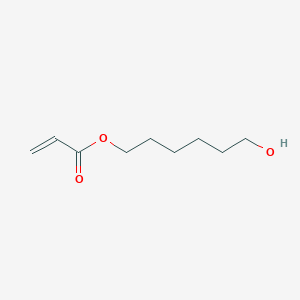
1-氯-4-苯基邻苯二酮
描述
1-Chloro-4-phenylphthalazine is an organic compound with the molecular formula C14H9ClN2. It is a derivative of phthalazine, characterized by the presence of a chlorine atom and a phenyl group attached to the phthalazine ring.
科学研究应用
1-Chloro-4-phenylphthalazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-phenylphthalazine can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with hydrazine to form phthalazine, followed by chlorination and subsequent reaction with phenylmagnesium bromide . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of 1-Chloro-4-phenylphthalazine may involve large-scale chlorination processes using chlorine gas and appropriate safety measures to handle the reactive intermediates. The reaction is often carried out in a controlled environment to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 1-Chloro-4-phenylphthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form phthalazinone derivatives or reduced to yield phthalazine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide.
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Zinc and hydrochloric acid or catalytic hydrogenation.
Major Products:
Substitution: Formation of 4-phenylphthalazine derivatives.
Oxidation: Phthalazinone derivatives.
Reduction: Phthalazine derivatives.
作用机制
The mechanism of action of 1-Chloro-4-phenylphthalazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or pharmacological effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed .
相似化合物的比较
Phthalazine: The parent compound, lacking the chlorine and phenyl groups.
4-Chlorophthalazine: Similar structure but without the phenyl group.
4-Phenylphthalazine: Similar structure but without the chlorine atom.
Uniqueness: 1-Chloro-4-phenylphthalazine is unique due to the presence of both chlorine and phenyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. This dual substitution enhances its versatility in synthetic applications and its potential as a pharmacophore .
属性
IUPAC Name |
1-chloro-4-phenylphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-14-12-9-5-4-8-11(12)13(16-17-14)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJDLSHYLZRFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297493 | |
| Record name | 1-chloro-4-phenylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10132-01-1 | |
| Record name | 10132-01-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-phenylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-4-PHENYLPHTHALAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions 1-Chloro-4-phenylphthalazine can undergo for synthesizing new heterocyclic systems?
A1: 1-Chloro-4-phenylphthalazine serves as a versatile building block in organic synthesis. [] It readily reacts with active methylene compounds, leading to the formation of various heterocyclic systems. This reactivity stems from the presence of the chlorine atom, which can be easily substituted, allowing for the introduction of diverse functionalities into the phthalazine core. For instance, reacting 1-Chloro-4-phenylphthalazine with different active methylene compounds can yield pyridazino[1,2-a]phthalazines, pyrazolo[5,1-a]phthalazines, and other novel heterocyclic structures. []
Q2: How can 1-Chloro-4-phenylphthalazine be utilized to synthesize triazolophthalazine derivatives?
A2: 1-Chloro-4-phenylphthalazine reacts with aromatic acid hydrazides to generate 3,6-diaryl-1,2,4-triazolo[3,4-a]phthalazines. [] This reaction proceeds through a nucleophilic substitution mechanism, where the hydrazide nitrogen attacks the electrophilic carbon bearing the chlorine atom in 1-Chloro-4-phenylphthalazine, followed by cyclization. This method offers a convenient and efficient route to a diverse range of triazolophthalazine derivatives by simply varying the aromatic acid hydrazide employed in the reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


